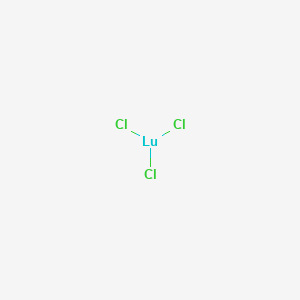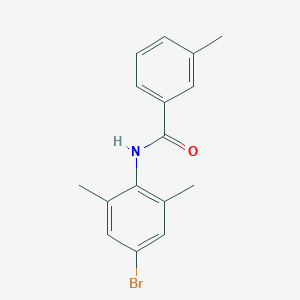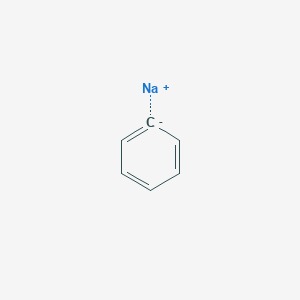![molecular formula C19H24N2O5S B238842 1-[(2,4-Dimethoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B238842.png)
1-[(2,4-Dimethoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2,4-Dimethoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine, also known as DMPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. DMPP is a piperazine-based compound that has been synthesized using various methods.
作用機序
1-[(2,4-Dimethoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine acts as an agonist of the serotonin 5-HT1A receptor, which is a G protein-coupled receptor that is widely distributed in the brain and peripheral tissues. Activation of the 5-HT1A receptor leads to the inhibition of adenylate cyclase and the opening of potassium channels, resulting in hyperpolarization of neurons. This leads to a decrease in the release of neurotransmitters such as serotonin and norepinephrine, which are involved in the regulation of mood, anxiety, and stress.
生化学的および生理学的効果
1-[(2,4-Dimethoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of gene expression, and the induction of apoptosis in cancer cells. 1-[(2,4-Dimethoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine has also been shown to have anxiolytic and antidepressant effects in animal models, making it a potential candidate for the treatment of mood disorders.
実験室実験の利点と制限
1-[(2,4-Dimethoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine has several advantages for lab experiments, including its high potency and selectivity for the 5-HT1A receptor, its ability to cross the blood-brain barrier, and its low toxicity. However, 1-[(2,4-Dimethoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine has some limitations, including its limited solubility in aqueous solutions and its potential for off-target effects.
将来の方向性
There are several potential future directions for 1-[(2,4-Dimethoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine research, including the development of more potent and selective analogs, the investigation of its potential therapeutic applications in mood disorders and cancer therapy, and the elucidation of its molecular mechanism of action. 1-[(2,4-Dimethoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine is a promising compound that has the potential to advance our understanding of various biological processes and to lead to the development of novel therapeutics.
Conclusion:
In conclusion, 1-[(2,4-Dimethoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine is a promising compound that has gained significant attention in the scientific community due to its potential applications in various research fields. 1-[(2,4-Dimethoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine acts as a potent and selective agonist of the serotonin 5-HT1A receptor, and has been shown to have various biochemical and physiological effects. 1-[(2,4-Dimethoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine has several advantages for lab experiments, but also has some limitations. There are several potential future directions for 1-[(2,4-Dimethoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine research, making it a promising compound for further investigation.
合成法
1-[(2,4-Dimethoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine can be synthesized using various methods, including the reaction of 2,4-dimethoxybenzenesulfonyl chloride with 2-methoxyphenylpiperazine under basic conditions. Another method involves the reaction of 2,4-dimethoxybenzenesulfonyl chloride with 1-(2-methoxyphenyl)piperazine in the presence of a base. The yield of 1-[(2,4-Dimethoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine using these methods is typically high, and the purity can be increased using recrystallization techniques.
科学的研究の応用
1-[(2,4-Dimethoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine has been extensively studied for its potential applications in various research fields, including neuroscience, cancer research, and drug discovery. 1-[(2,4-Dimethoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine has been shown to act as a potent and selective agonist of the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. 1-[(2,4-Dimethoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine has also been shown to have anti-tumor activity in various cancer cell lines, making it a potential candidate for cancer therapy.
特性
製品名 |
1-[(2,4-Dimethoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine |
|---|---|
分子式 |
C19H24N2O5S |
分子量 |
392.5 g/mol |
IUPAC名 |
1-(2,4-dimethoxyphenyl)sulfonyl-4-(2-methoxyphenyl)piperazine |
InChI |
InChI=1S/C19H24N2O5S/c1-24-15-8-9-19(18(14-15)26-3)27(22,23)21-12-10-20(11-13-21)16-6-4-5-7-17(16)25-2/h4-9,14H,10-13H2,1-3H3 |
InChIキー |
BUEOFIXFZSFATD-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC)OC |
正規SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Thiophene-2-carboxylic acid [4-(2,4-dichloro-benzoylamino)-phenyl]-amide](/img/structure/B238761.png)
![N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B238764.png)
![3-chloro-N-[4-(isobutyrylamino)phenyl]benzamide](/img/structure/B238765.png)

![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]thiophene-2-carboxamide](/img/structure/B238767.png)

![2-(4-chlorophenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B238769.png)
![N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide](/img/structure/B238771.png)

![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-3-bromo-4-ethoxybenzamide](/img/structure/B238776.png)
![N-{3-[(2-phenoxyacetyl)amino]phenyl}benzamide](/img/structure/B238779.png)
![N-[3-(butanoylamino)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B238783.png)
![4-ethoxy-N-[3-(propanoylamino)phenyl]benzamide](/img/structure/B238784.png)
![2-(3,4-dimethylphenoxy)-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide](/img/structure/B238786.png)